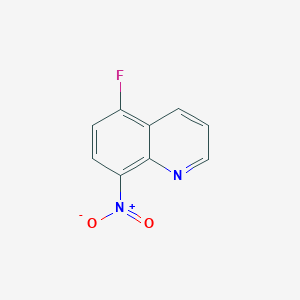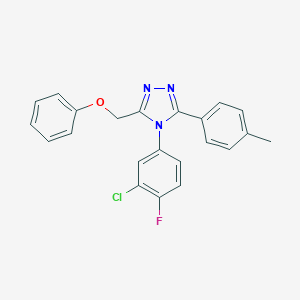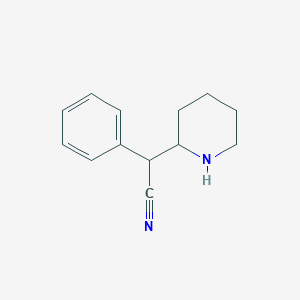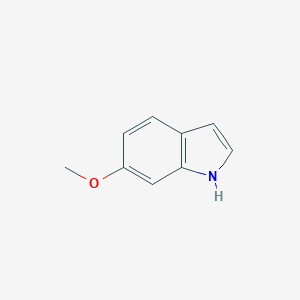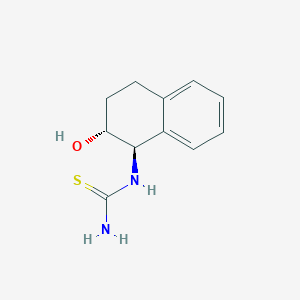
(3R)-3-propan-2-yl-3-propylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-propan-2-yl-3-propylazetidin-2-one, also known as AZD-5213, is a novel compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of azetidine-2-one derivatives, which have been found to exhibit various pharmacological activities.
作用机制
The mechanism of action of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves its interaction with the nAChRs. It has been reported to act as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can have various biochemical and physiological effects. It has been found to enhance cognitive performance in animal models, including learning and memory. It has also been reported to have anxiolytic and antidepressant effects, which may be due to its modulation of the nAChRs. In addition, (3R)-3-propan-2-yl-3-propylazetidin-2-one has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the major advantages of using (3R)-3-propan-2-yl-3-propylazetidin-2-one in lab experiments is its selectivity for the α4β2 and α7 nAChRs. This allows for the investigation of the specific effects of modulating these receptors. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for the investigation of (3R)-3-propan-2-yl-3-propylazetidin-2-one. One area of research could be its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction could be the investigation of its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the development of more potent and selective modulators of the nAChRs could be an area of future research.
合成方法
The synthesis of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves the reaction of 2-bromo-1-propanol with 1-phenyl-1H-pyrrole-2,5-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield the desired compound with good purity and yield.
科学研究应用
(3R)-3-propan-2-yl-3-propylazetidin-2-one has been investigated for its potential therapeutic applications in various fields. One of the major areas of research has been its use as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are known to play a crucial role in various physiological processes, including learning, memory, and cognition. Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can selectively modulate the α4β2 and α7 nAChRs, which are involved in these processes.
属性
CAS 编号 |
154520-37-3 |
|---|---|
产品名称 |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC 名称 |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-9(7(2)3)6-10-8(9)11/h7H,4-6H2,1-3H3,(H,10,11)/t9-/m0/s1 |
InChI 键 |
ATQRQLIOPPUXMY-VIFPVBQESA-N |
手性 SMILES |
CCC[C@]1(CNC1=O)C(C)C |
SMILES |
CCCC1(CNC1=O)C(C)C |
规范 SMILES |
CCCC1(CNC1=O)C(C)C |
同义词 |
2-Azetidinone,3-(1-methylethyl)-3-propyl-,(R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
